2-(4-Pyridyl)-6-methylpyrimidine 1-oxide
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Overview
Description
2-(4-Pyridyl)-6-methylpyrimidine 1-oxide is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide typically involves the oxidation of the corresponding pyridine derivative. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peracids such as peracetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher-order N-oxides, while substitution can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-(4-Pyridyl)-6-methylpyrimidine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Pyridine-N-oxide: Shares the N-oxide functional group but differs in the substitution pattern on the pyridine ring.
2,6-Dimethylpyridine-N-oxide: Similar structure but with additional methyl groups on the pyridine ring.
4-Nitropyridine-N-oxide: Contains a nitro group, which significantly alters its chemical reactivity and applications.
Uniqueness: 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic and steric properties
Properties
CAS No. |
142114-66-7 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-methyl-1-oxido-2-pyridin-4-ylpyrimidin-1-ium |
InChI |
InChI=1S/C10H9N3O/c1-8-2-7-12-10(13(8)14)9-3-5-11-6-4-9/h2-7H,1H3 |
InChI Key |
JVHDOVUAEAMDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC=C1)C2=CC=NC=C2)[O-] |
Origin of Product |
United States |
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